molecular formula C14H13BFNO4 B3060257 3-(Cbz-Amino)-2-fluorophenylboronic acid CAS No. 2096334-11-9

3-(Cbz-Amino)-2-fluorophenylboronic acid

Cat. No.: B3060257
CAS No.: 2096334-11-9
M. Wt: 289.07
InChI Key: GPYSCKJJXWJIPC-UHFFFAOYSA-N
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Description

3-(Cbz-Amino)-2-fluorophenylboronic acid (CAS: 2096334-11-9) is a fluorinated arylboronic acid derivative featuring a carbobenzyloxy (Cbz)-protected amino group at the 3-position and a fluorine atom at the 2-position of the phenyl ring. This compound is structurally distinct due to the combination of electron-withdrawing fluorine and the bulky Cbz-amino group, which influence its reactivity and applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its synthesis often involves palladium-catalyzed borylation or coupling reactions, as evidenced by methods described for analogous fluorophenylboronic acids . The pinacol ester derivative (CAS: 2096334-41-5) is also commercially available, enhancing its stability for storage and handling .

Properties

IUPAC Name

[2-fluoro-3-(phenylmethoxycarbonylamino)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BFNO4/c16-13-11(15(19)20)7-4-8-12(13)17-14(18)21-9-10-5-2-1-3-6-10/h1-8,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYSCKJJXWJIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)OCC2=CC=CC=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-11-9
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cbz-Amino)-2-fluorophenylboronic acid typically involves the protection of the amino group with a Cbz group, followed by the introduction of the boronic acid moiety. One common method involves the reaction of 2-fluoroaniline with benzyl chloroformate to form the Cbz-protected intermediate. This intermediate is then subjected to borylation using a suitable boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Cbz-Amino)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cbz-Amino)-2-fluorophenylboronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

    Medicine: Investigated for its potential use in cancer therapy due to its ability to form stable complexes with biomolecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(Cbz-Amino)-2-fluorophenylboronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in enzyme inhibition and molecular recognition. The Cbz-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Fluorinated Arylboronic Acids

The unique electronic and steric properties of 3-(Cbz-Amino)-2-fluorophenylboronic acid differentiate it from structurally related compounds. Below is a detailed comparison:

Table 1: Key Structural and Reactivity Differences

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Reactivity References
This compound 3-Cbz-NH2, 2-F 284.10 (free acid) Enhanced steric bulk from Cbz group; moderate electron deficiency due to F and NH2 groups. Reactivity in cross-coupling depends on transmetalation rates influenced by electronic effects .
2-Fluorophenylboronic acid 2-F 139.92 High reactivity in Ni-catalyzed cross-couplings; electron-poor character accelerates transmetalation (pKa = 7.9) . Major product in competition reactions with electron-rich aryl halides .
3-Cyano-2-fluorophenylboronic acid 3-CN, 2-F 163.94 Strong electron-withdrawing cyano group increases acidity (lower pKa) and reactivity in couplings. Used in pharmaceutical intermediates .
3-Chloro-2-fluorophenylboronic acid 3-Cl, 2-F 174.38 Chlorine adds steric hindrance and electron withdrawal. Lower reactivity compared to cyano analogs but useful in selective couplings .
4-(Cbz-Amino)-2-fluorophenylboronic acid 4-Cbz-NH2, 2-F 284.10 Regioisomer of the target compound; positional differences alter steric and electronic profiles, affecting substrate compatibility in reactions .

Key Findings from Research

Electronic Effects on Reactivity: Electron-poor boronic acids (e.g., 2-fluorophenylboronic acid) undergo faster transmetalation in Ni-catalyzed cross-couplings compared to neutral or electron-rich analogs. For example, 2-fluorophenylboronic acid outcompetes phenylboronic acid in reactions with 4-methoxyphenyl tosylate, yielding 2-fluoro-4’-methoxybiphenyl as the major product . However, its electron-withdrawing nature (via resonance effects) may partially offset this .

Acidity and Solubility: Fluorine substitution lowers the pKa of boronic acids, enhancing their solubility in aqueous reaction media. For instance, 2-fluorophenylboronic acid has a pKa of 7.9, making it more acidic than phenylboronic acid (pKa ~8.8) . The Cbz-amino group may further modulate acidity, though experimental data for this compound is lacking in the provided evidence.

Applications: this compound: Primarily used in peptide synthesis and as a building block for bioactive molecules, leveraging the Cbz group’s orthogonal protecting capabilities . 3-Cyano-2-fluorophenylboronic acid: Applied in synthesizing kinase inhibitors and fluorinated heterocycles due to its strong electron-withdrawing effects .

Biological Activity

3-(Cbz-Amino)-2-fluorophenylboronic acid is a compound that has gained attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Overview

This compound consists of a boronic acid group, a carbobenzyloxy (Cbz) protected amino group, and a fluorinated phenyl ring. The presence of fluorine enhances the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a promising candidate for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Reversible Covalent Bonding : The boronic acid moiety is known for forming reversible covalent bonds with diols, which can influence enzyme activity and cellular processes. This property is particularly significant in targeting glycoproteins and enzymes involved in various metabolic pathways.
  • Interaction with Biomolecules : Studies suggest that compounds with boronic acid functionalities can modulate the activity of specific biomolecules, leading to therapeutic effects in diseases such as cancer and diabetes .

Pharmacological Applications

Research indicates that this compound may have potential applications in several therapeutic areas:

  • Cancer Therapy : The compound's ability to interact with proteins involved in cell signaling pathways could position it as a candidate for cancer treatment. Its selective binding to certain enzymes may inhibit tumor growth or metastasis.
  • Diabetes Management : Given its interaction with glucose-regulating enzymes, this compound may also serve as a lead in developing novel antidiabetic agents.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:

Compound NameSimilarityUnique Features
2-Fluoro-5-nitrophenylboronic acid0.75Contains a nitro group, enhancing electron-withdrawing properties.
4-Fluoro-3-nitrophenylboronic acid0.73Features a nitro group at a different position, affecting reactivity.
(4-Aminophenyl)boronic acid hydrochloride0.73Lacks fluorine substitution but retains amino functionality.
(3-Aminophenyl)boronic acid monohydrate0.73Similar amino structure but without Cbz protection.
(4-(Aminomethyl)-3-fluorophenyl)boronic acid hydrochloride0.70Contains an aminomethyl group, altering steric properties.

This comparison highlights how the specific functional groups and structural arrangement of this compound influence its reactivity and potential applications.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various boronic acids, including this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant activity against specific cell lines, with IC50 values indicating effective inhibition at low concentrations .
  • Selectivity Index : The selectivity index (SI) for certain targets has been reported to be greater than 50, suggesting a favorable therapeutic window for further development against intracellular pathogens like Leishmania amazonensis .
  • Mechanistic Insights : Research has utilized CRISPR/Cas9 techniques to elucidate the molecular targets affected by this compound, providing insights into its mode of action at the genetic level .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Cbz-Amino)-2-fluorophenylboronic acid
Reactant of Route 2
3-(Cbz-Amino)-2-fluorophenylboronic acid

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